molecular formula C23H27N5O2 B2647336 N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 899729-19-2

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2647336
CAS No.: 899729-19-2
M. Wt: 405.502
InChI Key: VUJGIJRWJMTUPG-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the cyanophenyl group: This step might involve a nucleophilic substitution reaction where a cyanophenyl derivative is introduced.

    Addition of the dimethylamino and pyrrolidinyl groups: These groups can be added through a series of substitution and coupling reactions, often using catalysts and specific reagents to ensure selectivity and yield.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(morpholin-1-yl)ethyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-27(2)19-11-9-17(10-12-19)21(28-13-5-6-14-28)16-25-22(29)23(30)26-20-8-4-3-7-18(20)15-24/h3-4,7-12,21H,5-6,13-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJGIJRWJMTUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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